cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Foldamer Design Secondary Structure β-Peptide Helices

Researchers designing minimal, single-conformation β-peptide foldamers require enantiopure, rigid building blocks. cis-ACHEC hydrochloride directly solves the conformational polymorphism seen with saturated analogs. - Enforces a single stable H10/12 helix even at tetramer length, unlike polymorphic cis-ACHC. - Enantiopure (1R,2S) hydrochloride salt compatible with automated solid-phase peptide synthesis. - Ideal for SAR studies, minimalist cell-penetrating foldamers, and self-assembly nanostructure research.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 131783-54-5
Cat. No. B145671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride
CAS131783-54-5
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)N)C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m1./s1
InChIKeyUQGIRSZIKGUXTO-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Amino-cyclohex-3-enecarboxylic acid Hydrochloride: Constrained β-Amino Acid Scaffold


cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 131783-54-5), commonly abbreviated as cis-ACHEC, is a non-proteinogenic, constrained β-amino acid that features a cyclohexene ring with a defined (1R,2S) stereochemistry . As a building block, it is primarily employed in the design and synthesis of β-peptide foldamers, where the unsaturated six-membered ring enforces a specific backbone configuration that promotes unique secondary structures, notably the H10/12 helix [1].

Why Generic β-Amino Acids Cannot Substitute This Scaffold


Simple linear β-amino acids or even other cyclic β-amino acids cannot be freely interchanged with cis-ACHEC hydrochloride because the specific (1R,2S) stereochemistry and the rigid cyclohexene ring are crucial for dictating the folding pattern[1]. The unsaturation in the ring introduces planarity that is absent in its saturated analogs, directly influencing the observed secondary structure. For instance, replacing cis-ACHEC with its saturated counterpart cis-ACHC leads to conformational polymorphism, a heterogeneous structural ensemble, whereas the target compound ensures a single, stable H10/12 helix even at the short tetramer level[2].

Quantitative Differentiation from Closest Chemical Analogs


H10/12 Helix Propensity: cis-ACHEC vs. cis-ACHC

cis-ACHEC hydrochloride, when incorporated into heterochiral tetrameric sequences, demonstrates a unique ability to form a stable H10/12 helix, a feat not achieved by its closely related saturated analog, cis-ACHC. This is a first-in-class observation for a tetrameric β-peptide, where the unsaturated ring of cis-ACHEC provides the necessary conformational rigidity for folding. In contrast, the alternating cis-ACHC hexamer exhibits a mixture of major and minor folded conformations, indicating a lack of structural homogeneity [1].

Foldamer Design Secondary Structure β-Peptide Helices

Conformational Homogeneity Advantage of the Unsaturated Ring

A direct structural comparison reveals that oligomers incorporating the target compound, cis-ACHEC, maintain a singular, well-defined conformation. The analog cis-ACHC, which features a fully saturated cyclohexane ring, leads to conformational polymorphism in a hexameric sequence, undergoing chemical exchange between a major left-handed H10/12 helix and a minor folded conformation. This heterogeneity is a significant disadvantage in structure-based design, which is circumvented by the slightly more planar, rigid cyclohexene ring in our compound [1].

Conformational Polymorphism NMR Spectroscopy Peptide Design

Ring Constraint Geometry and Helix Stability

The target compound is part of a structural series used to fine-tune the H10/12 helix. Replacing the five-membered ring of ACPC with the six-membered ring of our compound (cis-ACHEC) or its saturated version (cis-ACHC) alters helix stability and self-assembly properties. The specific unsaturation in cis-ACHEC's ring was essential for achieving a stable H10/12 helix at the tetramer level, demonstrating that the electronic and steric properties of the double bond contribute uniquely to the foldamer's secondary structure that cannot be replicated by either the smaller cyclopentane (ACPC) or the flexible cyclohexane (ACHC) analogs [1][2].

Structure-Activity Relationship Molecular Modeling β-Peptide Scaffolds

Enantiopure Hydrochloride Salt for Stereodefined Synthesis

The commercial offering of the target compound as the single enantiomer (1R,2S)-(+)-2-aminocyclohex-3-enecarboxylic acid hydrochloride is critical for research. In contrast to racemic mixtures of 2-aminocyclohex-3-enecarboxylic acid, which would produce diastereomeric peptide chains and confound structural and biological analysis, this specific salt allows for the direct incorporation of a chirally pure building block . The hydrochloride salt form also provides superior handling and solubility properties compared to the free amino acid, which is essential for efficient coupling in standard solid-phase peptide synthesis (SPPS) protocols used to construct the foldamer sequences described in the literature [1].

Chiral Building Block Solid-Phase Synthesis Peptidomimetics

Evidence-Based Application Scenarios


Minimal Protease-Resistant β-Peptide Helices

Researchers aiming to design the shortest possible β-peptide that still adopts a stable helical fold should select cis-ACHEC hydrochloride. Its unique ability to stabilize the H10/12 helix in a tetramer [1] makes it the building block of choice where minimal molecular weight is paramount, for example in designing cell-penetrating foldamers or minimalist receptor ligands.

High-Resolution SAR Studies on Foldameric Scaffolds

The proclivity of cis-ACHEC-based oligomers to exist in a single, well-defined conformation, in stark contrast to the polymorphic saturated analog cis-ACHC [1], makes this compound the preferred choice for SAR studies. This homogeneity ensures that biological activity can be unambiguously linked to a single structure.

Role of Ring Unsaturation in Self-Assembly

The evidence shows that subtle changes in the cyclic β-amino acid, such as ring saturation, drastically alter self-assembly and secondary structure [1][2]. Procuring cis-ACHEC enables a direct comparative study with its saturated and smaller-ring analogs (e.g., ACPC, ACHC) to probe the fundamental role of the cyclohexene π-system and geometry in driving self-assembly into nanostructures such as vesicles.

Stereochemically Defined Bioactive Peptidomimetics

The availability of the compound as an enantiopure (1R,2S) hydrochloride salt [1] makes it immediately usable in automated solid-phase peptide synthesizers for the production of single-diastereomer peptide chains. This application is critical for generating high-purity samples for in vivo efficacy and toxicity studies where stereochemical impurities from a racemic starting material would be unacceptable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.